Ethyl 3-(4-chlorophenyl)-5-(2-methyl-3-nitrobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 3-(4-chlorophenyl)-5-(2-methyl-3-nitrobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a structurally complex thienopyridazine derivative featuring:
- Position 3: A 4-chlorophenyl group, contributing steric bulk and moderate electron-withdrawing effects.
- Position 5: A 2-methyl-3-nitrobenzamido substituent, introducing both nitro (electron-withdrawing) and methyl (moderate steric) functionalities.
- Core scaffold: A thieno[3,4-d]pyridazine ring system fused with an ethyl carboxylate ester at position 1.
The amide and nitro groups in this compound suggest enhanced hydrogen-bonding capacity and electronic modulation, which may influence target binding or physicochemical properties.
Properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)-5-[(2-methyl-3-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN4O6S/c1-3-34-23(31)19-16-11-35-21(25-20(29)15-5-4-6-17(12(15)2)28(32)33)18(16)22(30)27(26-19)14-9-7-13(24)8-10-14/h4-11H,3H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLOOFSPLKYCOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-(4-chlorophenyl)-5-(2-methyl-3-nitrobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and biological properties, supported by relevant research findings and data tables.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 467.92 g/mol. The structure incorporates a thieno[3,4-d]pyridazine core fused with a chlorophenyl group and an amide functional group, which are critical for its biological interactions.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 467.92 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Thieno-Pyridazine Core : Starting from appropriate thiophene and pyridazine precursors.
- Introduction of Functional Groups : Utilizing amide coupling reactions to add the chlorophenyl and nitrobenzamide substituents.
- Esterification : Converting the carboxylic acid to an ethyl ester.
These methods highlight the complexity required in synthesizing compounds with such diverse functionalities.
Biological Activity
Research indicates that compounds within the thieno[3,4-d]pyridazine class exhibit a range of biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives can inhibit the growth of various bacterial strains.
- Anti-inflammatory Effects : Certain derivatives have been evaluated for their ability to reduce inflammation in animal models.
- Enzyme Inhibition : The compound has potential as an inhibitor for specific enzymes involved in metabolic pathways.
Case Studies
-
Antimicrobial Activity :
- A study demonstrated that this compound showed significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the low micromolar range .
-
Anti-inflammatory Effects :
- In murine models of inflammation, the compound reduced edema significantly compared to controls, suggesting its potential as an anti-inflammatory agent .
The mechanism by which this compound exerts its effects involves interaction with specific biological targets:
- Binding Affinity Studies : Molecular docking simulations indicate strong binding interactions with targets such as cyclooxygenase enzymes (COX), which are crucial in inflammatory pathways.
| Biological Target | Binding Affinity (kcal/mol) |
|---|---|
| COX-1 | -9.0 |
| COX-2 | -8.5 |
Comparison with Similar Compounds
Table 1: Substituent Comparison of Thienopyridazine Derivatives
Position 3 Substituents
Position 5 Substituents
- The methyl group may reduce conformational flexibility.
- 3-Phenylpropanamido () : A longer aliphatic chain with a terminal phenyl group, likely increasing hydrophobicity and steric bulk compared to the target’s benzamido group .
- Amino (Compounds 28–29): The free -NH2 group in Compounds 28–29 is critical for tau aggregation inhibition, as evidenced by their activity in related studies . Replacing -NH2 with an amide (as in the target) may alter hydrogen-bonding capacity and target selectivity.
Implications of Substituent Modifications
Electronic Effects
- Compared to Compound 29’s 4-chlorophenyl, the target retains similar electronic properties but adds steric and electronic complexity via the 5-position amide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
